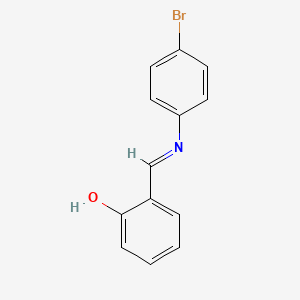
水杨醛对溴苯胺
描述
Synthesis Analysis
The synthesis of phenolic compounds like BPFI involves various methods. For instance, the use of MCPBA achieves a mild and highly efficient synthesis of phenols from arylboronic acids in an aqueous solution at room temperature .Molecular Structure Analysis
The molecular structure of BPFI consists of a phenol group attached to a bromophenylformimidoyl group. The InChI representation of the molecule isInChI=1S/C13H10BrNO/c14-11-5-7-12 (8-6-11)15-9-10-3-1-2-4-13 (10)16/h1-9,16H . Chemical Reactions Analysis
Phenolic compounds like BPFI are very reactive towards electrophilic aromatic substitution . They can undergo oxidation to form quinones .Physical and Chemical Properties Analysis
Phenolic compounds are known for their ability to form hydrogen bonds due to the presence of the O-H bond in the phenol group . This property contributes to their reactivity and biological activity .科学研究应用
光致变色和热致变色材料
水杨醛对溴苯胺衍生物表现出光致变色和热致变色,即在光照和温度变化的影响下改变颜色的能力 。这种特性在开发对环境刺激有反应的智能涂层、油墨和显示技术方面具有价值。
分子开关
该化合物在紫外光等外部刺激下在不同的互变异构体之间转换的能力使其成为分子开关的候选者 。这些开关在光学存储、信号处理和光子技术方面具有潜在的应用。
固态研究
对水杨醛对溴苯胺衍生物的固态性质的研究有助于了解其结构方面,这对于设计具有特定机械和热性能的材料至关重要 。
分析技术
该化合物在暴露于刺激物后发生的结构变化可以使用差示扫描量热法 (DSC) 和变温单晶 X 射线衍射 (VT-SCXRD) 等技术进行研究 。这些研究对于晶体工程和材料科学中的应用至关重要。
阴离子传感
水杨醛类化合物已知可作为阴离子的比色和荧光传感器 。该应用在环境监测和诊断工具的开发中具有重要意义。
质子转移研究
水杨醛对溴苯胺中的分子内 O⋯N 氢键促进了质子转移,这可以用于研究各种化学和生物过程中质子动力学 。
热机械行为
了解水杨醛对溴苯胺衍生物的热机械行为对于开发能够承受极端条件(如高温或机械应力)的材料至关重要 。
材料稳定性
作用机制
- Under physiological conditions, it may undergo hydrolysis of the imine bond, leading to reversible formation and exchange of acylhydrazones .
- The hydrazone bond in Salicylidene p-bromoaniline is versatile and has applications in bioconjugation, polymer functionalization, and medicinal chemistry .
- The compound’s stability to hydrolysis under neutral conditions contributes to its mesomeric effect .
- It can participate in metal coordination, intramolecular hydrogen bonding, and anion sensing .
Target of Action
Mode of Action
Biochemical Pathways
安全和危害
未来方向
Phenolic compounds have drawn increasing attention due to their potent antioxidant properties and their marked effects in the prevention of various oxidative stress-associated diseases such as cancer . The identification and development of phenolic compounds or extracts from different plants have become a major area of health- and medical-related research .
生化分析
Biochemical Properties
Phenol, o-(p-bromophenylformimidoyl)- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes such as tyrosinase and peroxidase, which are involved in oxidation-reduction reactions . These interactions are crucial for the compound’s role in biochemical processes, as they can influence the activity and function of these enzymes.
Cellular Effects
Phenol, o-(p-bromophenylformimidoyl)- has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in oxidative stress responses and metabolic pathways . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of Phenol, o-(p-bromophenylformimidoyl)- involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with specific proteins and enzymes, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain oxidases, thereby affecting the oxidative stress response in cells . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phenol, o-(p-bromophenylformimidoyl)- can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Phenol, o-(p-bromophenylformimidoyl)- is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of Phenol, o-(p-bromophenylformimidoyl)- vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and metabolic processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of the compound can result in toxic or adverse effects, including oxidative stress and cellular damage.
Metabolic Pathways
Phenol, o-(p-bromophenylformimidoyl)- is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to affect the activity of enzymes involved in oxidative metabolism, such as cytochrome P450 oxidases . These interactions can influence the overall metabolic state of cells and tissues, leading to changes in metabolite levels and metabolic flux.
Transport and Distribution
The transport and distribution of Phenol, o-(p-bromophenylformimidoyl)- within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active transport mechanisms, and it can accumulate in certain cellular compartments . These transport and distribution processes are crucial for the compound’s activity and function within cells.
Subcellular Localization
Phenol, o-(p-bromophenylformimidoyl)- exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it can influence mitochondrial function and oxidative metabolism.
属性
IUPAC Name |
2-[(4-bromophenyl)iminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAMOQWOPYDCQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00419774, DTXSID601282790 | |
| Record name | 2,4-Cyclohexadien-1-one, 6-[[(4-bromophenyl)amino]methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[(4-Bromophenyl)imino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601282790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886-34-0, 53565-63-2, 82306-72-7 | |
| Record name | 2-[[(4-Bromophenyl)imino]methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Cresol, alpha-(p-bromophenylimino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WLN: QR B1UNR DE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526319 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Cyclohexadien-1-one, 6-[[(4-bromophenyl)amino]methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[(4-Bromophenyl)imino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601282790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA-(4-BROMOPHENYLIMINO)-ORTHO-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(((4-Bromophenyl)imino)methyl)phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M9U8EX2WE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


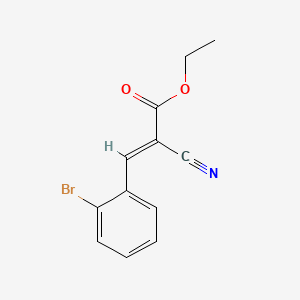

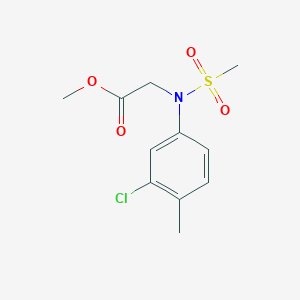
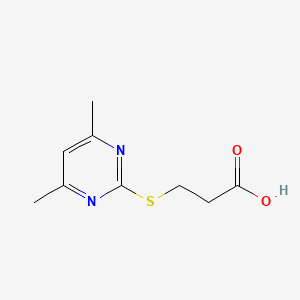
![4-{[2-(Anilinocarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1361290.png)
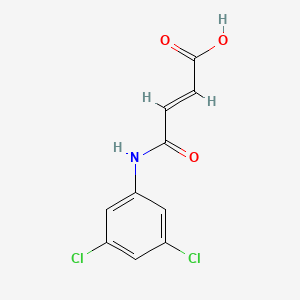
![(2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1361292.png)

![2-[(4-Acetamidophenyl)carbamoyl]benzoic acid](/img/structure/B1361297.png)
![2-[(2-Methyl-3-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B1361299.png)
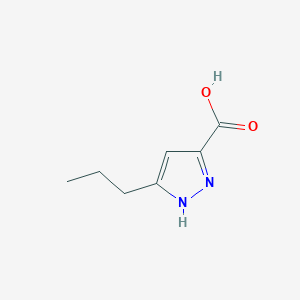
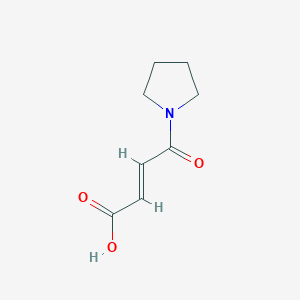
![5-[(3-Methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1361307.png)
![1-[(4-Ethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B1361312.png)
